1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
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Description
1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, also known as MBTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been explored.
Scientific Research Applications
Synthesis and Evaluation for PET Studies
A derivative, specifically N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has been synthesized and radiolabelled with carbon-11 for potential cerebral positron emission tomography (PET) studies. However, due to very low levels of brain penetration, it was concluded that this compound cannot be used for studying glycogen synthase kinase-3beta (GSK-3beta) in cerebral PET studies (Vasdev et al., 2005).
LC–MS Analysis Standard
A deuterium-labeled derivative of 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea was synthesized as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis in pharmacokinetics studies, indicating its utility in drug analysis and research (Liang et al., 2020).
Optical and Material Science Applications
The optical properties of complexes involving similar molecular structures have been studied, indicating significant dependencies of optical band gaps on metal coordination. These findings have implications for the development of new materials with specific optical characteristics (Yakuphanoglu et al., 2005).
Antimicrobial and Anticancer Properties
Compounds with a thiazole core, such as those derived from 1,3,4-thiadiazole, have shown potential biological activities, including DNA protective ability against oxidative mixtures and significant antimicrobial activity. This underscores the importance of thiazole derivatives in the development of new therapeutic agents (Gür et al., 2020).
Metabolism and Toxicity Studies
Research on the metabolism of thiabendazole and other thiazoles has identified thioamides as ring cleavage products, contributing to our understanding of the metabolic pathways and potential toxicity of these compounds in biological systems (Mizutani et al., 1994).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-19-12-5-3-10(4-6-12)7-15-13(18)17-14-16-11(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUQUNBDRIXZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea |
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